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Compound of Interest

Compound Name: 4-Ethenyl-3-nitropyridine

CAS No.: 1112240-83-1

Cat. No.: B1398760 Get Quote

Strategic Overview: The Analytical Challenge
4-Ethenyl-3-nitropyridine (also known as 3-nitro-4-vinylpyridine) represents a high-value

scaffold in the synthesis of fused heterocyclic systems, particularly pyrrolopyridines and

naphthyridines.

From a spectroscopic standpoint, this molecule presents a "push-pull" electronic conflict that

complicates analysis:

The Pyridine Core: Naturally electron-deficient.

The 3-Nitro Group: A strong electron-withdrawing group (EWG) that severely deshields the

H2 and H6 protons.

The 4-Ethenyl Group: A conjugated system that acts as a resonance donor/acceptor

depending on the reaction conditions, creating a distinct AMX (or ABC) spin system in the

alkene region.

This guide moves beyond basic peak listing. We will dissect the causality of the signals,

comparing solvent systems to optimize resolution and providing a self-validating logic for

confirming structural identity against common synthetic impurities.

Analytical Workflow & Solvent Selection[1][2]
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The choice of solvent is not merely about solubility; it dictates the separation of critical signals,

particularly the vinyl protons which can overlap with aromatic signals in lower-field solvents.

Comparative Solvent Performance[3][4][5]

Feature
Chloroform-d (CDCl

)

DMSO-d Recommendation

Solubility
Moderate. Good for

oils/low MW solids.

Excellent. Required

for polar

intermediates.

Use DMSO-d

if the sample is a

crude solid or salt.

Water Peak 1.56 ppm (Usually

non-interfering).

3.33 ppm (Can

obscure aliphatic

impurities).

CDCl

is preferred for

detecting aliphatic

impurities.

Chemical Shift
Standard reference.

H-bonding is minimal.

H-bonding causes

downfield shifts of

H2/H6.

DMSO-d

separates H2 from H6

more effectively due

to solvent-solute

interactions.

Exchangeable

Protons
Broad or invisible. Sharp, visible signals.

Irrelevant for this

specific molecule (no -

OH/-NH), but DMSO

stabilizes the dipole.

Decision Logic Diagram
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Figure 1: Decision matrix for solvent selection and acquisition parameters. Note the

requirement for a long relaxation delay (d1) to ensure accurate integration of the isolated H2

proton.

1H NMR Analysis: The Vinyl-Nitro Interaction
The 1H NMR spectrum of 4-ethenyl-3-nitropyridine is defined by two distinct regions: the

deshielded aromatic zone (8.5–9.5 ppm) and the vinyl zone (5.5–7.5 ppm).

Expected Chemical Shifts & Assignments (DMSO-d )
Note: Values are representative estimates based on substituent additivity rules (Pretsch) and

analog data (4-vinylpyridine + 3-nitro effects).
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Proton (ppm) Mult. (Hz)

Structural
Logic (The
"Why")

H-2 9.20 – 9.35 s (d)

Most Deshielded.

Located between

the ring Nitrogen

and the Nitro

group. The

electron

withdrawal is

maximized here.

H-6 8.70 – 8.85 d

Adjacent to

Nitrogen,

coupled to H-5.

Less deshielded

than H-2

because it is

meta to the Nitro

group.

H-5 7.60 – 7.80 d

Ortho to the vinyl

group. Shielded

relative to H-2/H-

6 due to distance

from N and NO

.

H-

(Vinyl)
7.00 – 7.20 dd

The "Internal"

vinyl proton.

Deshielded by

the aromatic ring

current and the

inductive effect

of the pyridine.

H- 6.00 – 6.20 d Terminal proton

trans to the ring.
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(trans) Large

value (17 Hz) is

diagnostic for the

vinyl group.

H-

(cis)
5.60 – 5.80 d

Terminal proton

cis to the ring.

Intermediate

value (11 Hz).

The Vinyl Splitting Tree (Visualization)
The vinyl group forms an AMX system (or ABX depending on field strength). The H-

proton couples to both terminal protons, while the terminal protons couple to each other
(geminal coupling, usually small,

Hz) and to H-

.

Figure 2: Splitting topology for the internal vinyl proton (H-

). The large trans-coupling and medium cis-coupling create a characteristic "quartet-like"
doublet of doublets.

13C NMR Analysis: Carbon Framework
The 13C spectrum confirms the regiochemistry of the nitro substitution.
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Carbon Type (ppm) Diagnostic Feature

C-2 CH 150 – 154

Very downfield due to

N-adjacency and

ortho-NO

.

C-6 CH 150 – 152
Downfield due to N-

adjacency.

C-4 C 140 – 145

Quaternary.

Substituted by the

vinyl group.[1]

C-3 C 142 – 146

Quaternary. Bearing

the NO

group (often broad

due to N-relaxation).

C-

(Vinyl)
CH 130 – 135 Olefinic CH.

C-5 CH 118 – 122
Most shielded ring

carbon.

C-

(Vinyl)

CH 120 – 124

Terminal olefinic

carbon. DEPT-135 will

show this as inverted

(negative) phase.

Critical Validation Step: Run a DEPT-135 experiment.

Positive Signals: C-2, C-6, C-5, C-

.

Negative Signals: C-
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(Vinyl CH

).

Absent Signals: C-3, C-4 (Quaternary).

If C-3 appears, your pulse sequence delay is incorrect or the assignment is wrong.

Impurity Profiling & QC
When synthesizing this molecule (e.g., via Stille coupling of 4-chloro-3-nitropyridine), specific

impurities are common.

Starting Material: 4-Chloro-3-nitropyridine
Detection: Look for a shift in H-5. In the chloro-precursor, H-5 is more shielded than in the

vinyl product.

Key Indicator: Absence of vinyl signals (5.5 – 7.2 ppm).

Polymerization (Poly-4-vinyl-3-nitropyridine)
Vinyl pyridines are prone to spontaneous polymerization, especially if the nitro group activates

the alkene.

Detection: Broadening of all peaks.

Key Indicator: Loss of the sharp vinyl coupling patterns. Appearance of broad aliphatic blobs

at 1.5 – 3.0 ppm (polymer backbone).

Hydrolysis Products (Pyridones)
Detection: Appearance of broad NH singlets >11 ppm.

Experimental Protocol
To ensure publication-quality data (E-E-A-T standard), follow this protocol:

Sample Prep: Dissolve 10–15 mg of compound in 0.6 mL DMSO-d
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. Ensure the solution is clear; filter through cotton if cloudy (polymer removal).

1H Parameters:

Spectral Width: -2 to 14 ppm.

Relaxation Delay (

): Minimum 5 seconds. The H-2 proton is isolated and relaxes slowly. Short delays will
under-integrate this proton, leading to incorrect stoichiometry calculations.

Scans: 16 (Standard) or 64 (for trace impurity detection).

Processing:

Apply Exponential Multiplication (LB = 0.3 Hz) for sensitivity.

Zero Filling: Fill to at least 64k points to resolve the fine splitting of the vinyl group (

Hz).
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absolute structural assignment in novel synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Advanced Structural Elucidation Guide: 4-Ethenyl-3-
nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1398760#1h-nmr-and-13c-nmr-analysis-of-4-ethenyl-
3-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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